Sarafotoxin S 6b (reduced) is a biologically active peptide that belongs to the sarafotoxin family, which are known for their potent vasoconstrictive properties. These peptides are derived from the venom of the African mamba snake and exhibit significant biological activity, particularly in cardiovascular systems. Sarafotoxin S 6b (reduced) is characterized by its unique amino acid sequence and structure, which contribute to its interaction with specific receptors in the body.
Sarafotoxin S 6b is isolated from the venom of the African mamba snake, specifically from the species Dendroaspis spp. The venom contains a variety of peptides that can affect physiological processes in prey and potential threats, making it a subject of interest for pharmacological studies.
Sarafotoxin S 6b (reduced) is classified as a neurotoxin and a member of the broader family of sarafotoxins. It is structurally related to other neurotoxins but has distinct functional properties that make it a unique compound in toxicology and pharmacology.
The synthesis of Sarafotoxin S 6b (reduced) can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
Sarafotoxin S 6b (reduced) has a specific three-dimensional structure that is crucial for its biological activity. The peptide consists of a sequence of amino acids that form a cyclic structure, stabilizing its conformation through disulfide bonds.
Sarafotoxin S 6b (reduced) can participate in various biochemical reactions, notably those involving receptor binding and signal transduction pathways.
The mechanism by which Sarafotoxin S 6b (reduced) exerts its effects involves several steps:
Sarafotoxin S 6b (reduced) has several applications in scientific research and pharmacology:
Sarafotoxin S6b originates from the venom of Atractaspis engaddensis (burrowing asp), a snake species native to the Middle East. This peptide belongs to the sarafotoxin-endothelin superfamily, which diverged evolutionarily from a common ancestral gene approximately 120 million years ago. Sarafotoxins diverged prior to the first gene duplication event that gave rise to mammalian endothelins (ET-1, ET-2, ET-3) [1] [3]. The conservation of sarafotoxins in Atractaspis venom underscores their role as predatory weapons, inducing rapid coronary vasoconstriction and cardiac arrest in prey [2] [5]. Genomic analyses reveal that sarafotoxins evolved under strong positive selection pressure, particularly at residue position 2 (tryptophan), which is critical for receptor binding and biological activity across all endothelin-related peptides [1] [9].
Table 1: Key Evolutionary Events in Sarafotoxin-Endothelin Superfamily
Evolutionary Event | Timeline | Functional Outcome |
---|---|---|
Divergence of sarafotoxin lineage | ~120 MYA | Emergence of venom-specific isoforms |
Exon duplication in ancestral gene | Pre-mammalian | Creation of precursor gene structure |
First gene duplication | Mammalian radiation | Separation of ET-1/ET-2 and ET-3 lineages |
Position 2 residue fixation | Convergent evolution | Enhanced receptor binding affinity |
Sarafotoxin S6b was first isolated in 1988 by Takasaki et al., shortly after the identification of endothelin-1 by Yanagisawa et al. (1988) [2] [6]. This temporal proximity enabled critical comparative studies:
Table 2: Key Milestones in Sarafotoxin S6b Research
Year | Discovery | Significance |
---|---|---|
1984 | Cardiotoxic effects of A. engaddensis venom described | Foundation for toxin isolation |
1988 | SRTX-b, SRTX-c sequences published | Structural basis for comparison with endothelins |
1989 | Synthetic S6b vasoconstriction activity confirmed | Validation of structure-function relationships |
1991 | S6c identified as selective endothelin receptor type B agonist | Revelation of receptor subtype specificity |
The sarafotoxin S6b precursor gene encodes a 543-amino acid polypeptide organized as a "rosary-type" multidomain structure containing 11 tandem repeats of 40-residue cassettes, each flanked by proteolytic processing sites [5] [9]. Key features include:
Mass spectrometry analyses confirm spontaneous oxidative folding of synthetic S6b yields >95% native disulfide connectivity, demonstrating evolutionary optimization of structural stability [7] [9]. The precursor gene (1948 bp) shows exon duplication patterns homologous to mammalian endothelin genes, supporting shared ancestry [1] [3].
Table 3: Genomic Organization of Sarafotoxin S6b Precursor
Genomic Region | Size (bp) | Functional Domains | Conservation (%) |
---|---|---|---|
5' UTR | 152 | Regulatory elements | 78% (vs. ET-1) |
Signal peptide | 57 | Secretion targeting | 92% |
Propeptide | 112 | Inhibitory domain | 65% |
Mature S6b cassette | 63 | Toxin core + cleavage sites | 58% (vs. ET-1) |
Spacer | 57 | Proteolytic processing sites | 41% |
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